Benzylthiobromomethane

Overview

Description

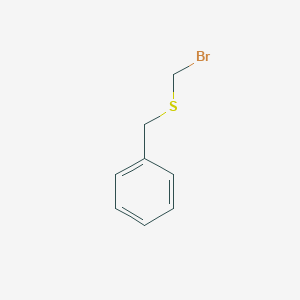

Benzylthiobromomethane (BTBM) is an organic compound with the chemical formula C6H5CH2SBr. It is a colorless liquid with a slight odor and is miscible with most organic solvents. BTBM is mainly used as a reagent in organic synthesis, and has a wide range of applications in the fields of medicine, agriculture, and biochemistry.

Scientific Research Applications

Drug Delivery Systems

Benzylthiobromomethane has potential applications in the development of drug delivery systems. Its chemical structure could be utilized to create novel carriers for therapeutic agents, enhancing the efficiency of drug delivery and reducing side effects. For instance, it could be incorporated into nano-based delivery systems such as liposomes or micelles, which are known for their ability to target specific sites within the body, ensuring that drugs are released in a controlled manner .

Diagnostic Tools

In diagnostics, Benzylthiobromomethane could play a role in the synthesis of molecularly imprinted polymers (MIPs). These polymers can be designed to have high-affinity binding sites for specific biomarkers, making them useful in the detection and monitoring of various diseases. The compound’s properties might allow for the creation of MIPs that are more selective and sensitive, thus improving diagnostic accuracy .

Therapeutic Applications

The therapeutic applications of Benzylthiobromomethane could be significant, particularly in the field of inflammatory and autoimmune diseases. It may serve as a precursor or a modulator in the synthesis of small-molecule inhibitors, which are used to regulate immune responses and treat various conditions .

Imaging Technology

Benzylthiobromomethane could contribute to advancements in imaging technology. Its derivatives might be used to develop fluorescent probes or contrast agents, enhancing the visualization capabilities in techniques like MRI or PET scans. This could lead to more accurate disease diagnosis and monitoring .

Biosensing

In the realm of biosensing, Benzylthiobromomethane could be instrumental in the development of sensors with higher sensitivity and specificity. It might be involved in the creation of bioinspired materials that improve the performance of biosensors, which are critical in healthcare and environmental monitoring .

Regenerative Medicine

Lastly, Benzylthiobromomethane might find applications in regenerative medicine. It could be used to synthesize bioactive polymeric materials that support tissue regeneration. These materials can be engineered to interact with biological tissues, promoting healing and the restoration of function .

properties

IUPAC Name |

bromomethylsulfanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c9-7-10-6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSTOVESVKXDXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398967 | |

| Record name | benzylthiobromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylthiobromomethane | |

CAS RN |

15960-81-3 | |

| Record name | benzylthiobromomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-propenoic Acid Methyl Ester](/img/structure/B42105.png)

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)

![(19S)-8-[(Dimethylamino)methyl]-19-ethyl-7,12,19-trihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B42117.png)